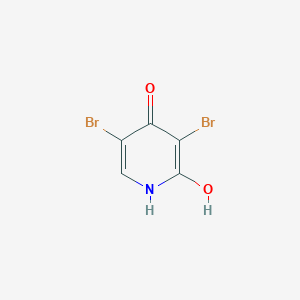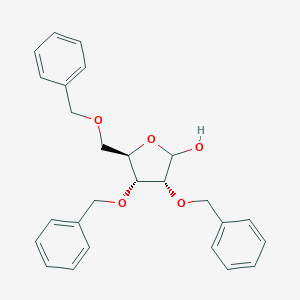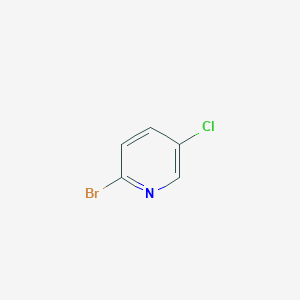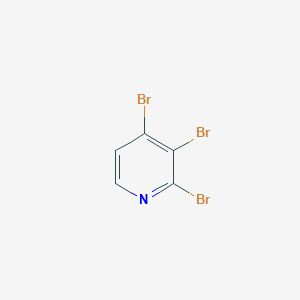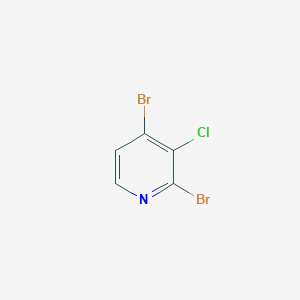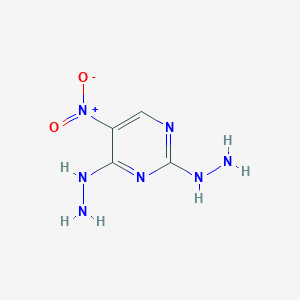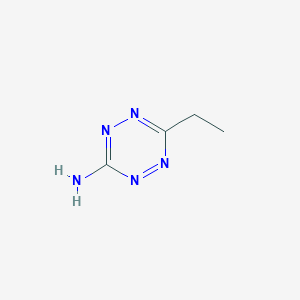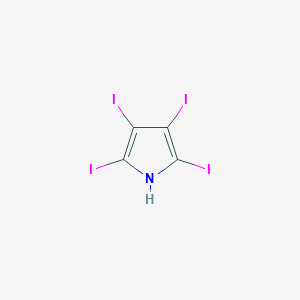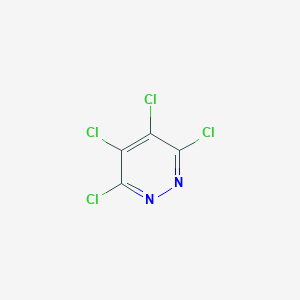
(4-Hydroxyiminocyclohexyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyiminocyclohexyl) benzoate, commonly known as HOCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. HOCB is a derivative of cyclohexanone and benzoic acid and has a molecular formula of C13H15NO3.
Applications De Recherche Scientifique
HOCB has shown promising results in various scientific research applications. One of the significant applications of HOCB is in the field of medicinal chemistry, where it has been studied for its potential as an anti-tumor agent. Studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
HOCB has also been studied for its applications in materials science and nanotechnology. It has been used as a building block for the synthesis of various functional materials and nanoparticles. HOCB-based materials have shown unique properties such as high thermal stability, fluorescence, and magnetic properties, making them suitable for various applications such as sensors, catalysts, and drug delivery systems.
Mécanisme D'action
The mechanism of action of HOCB is still not fully understood. However, studies have suggested that HOCB can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. HOCB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HOCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis. HOCB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using HOCB in lab experiments is its high purity and stability. HOCB is also relatively easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using HOCB is its low solubility in water, which can limit its applications in aqueous environments.
Orientations Futures
There are several future directions for the research and development of HOCB. One of the significant directions is the further exploration of its potential as an anti-cancer agent. Studies have shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is the development of HOCB-based materials for various applications such as sensors, catalysts, and drug delivery systems. The synthesis and characterization of novel HOCB derivatives with improved properties are also an area of active research.
Méthodes De Synthèse
The synthesis of HOCB involves the reaction between cyclohexanone oxime and benzoic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield HOCB. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
Numéro CAS |
23968-54-9 |
|---|---|
Nom du produit |
(4-Hydroxyiminocyclohexyl) benzoate |
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(4-hydroxyiminocyclohexyl) benzoate |
InChI |
InChI=1S/C13H15NO3/c15-13(10-4-2-1-3-5-10)17-12-8-6-11(14-16)7-9-12/h1-5,12,16H,6-9H2 |
Clé InChI |
KOWWXOPRRFVSPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




